
5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide
説明
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product. It may also include any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a primary area of research due to their significant role in medicinal chemistry. For instance, Sayed et al. (2003) detailed the synthesis of new heterocyclic compounds with expected biological activity through the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various reagents, resulting in compounds with antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Such research underlines the potential of complex heterocycles in contributing to the development of new therapeutic agents.
Antimicrobial and Anti-inflammatory Activities
Research on the synthesis and characterization of novel compounds often extends to evaluating their biological activities. Dewangan et al. (2015) synthesized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities, showcasing the potential therapeutic applications of such compounds (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Anticancer Activities
The exploration of heterocyclic compounds also encompasses their potential anticancer activities. Abdellatif et al. (2014) reported the synthesis of new Pyrazolo[3,4-d]pyrimidin-4-one derivatives, testing them against the MCF-7 human breast adenocarcinoma cell line. Some compounds displayed potent inhibitory activity, highlighting the promise of heterocyclic compounds in cancer therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-(4-chloro-3-ethylphenoxy)-N'-hydroxypyrazine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-8-5-9(3-4-10(8)14)20-12-7-16-11(6-17-12)13(15)18-19/h3-7,19H,2H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCZXCBKFMTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C(=NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)/C(=N/O)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



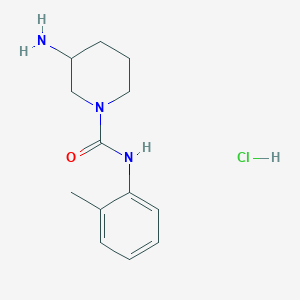
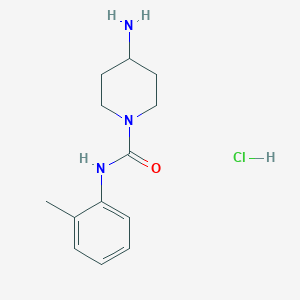

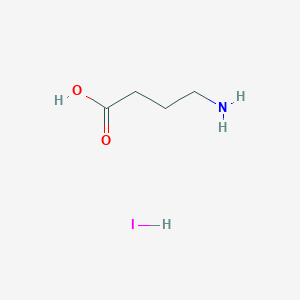
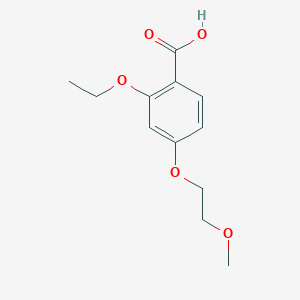
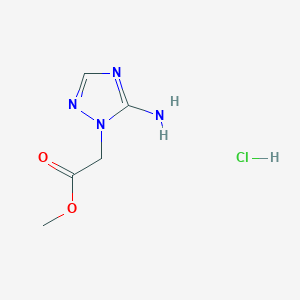

![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)

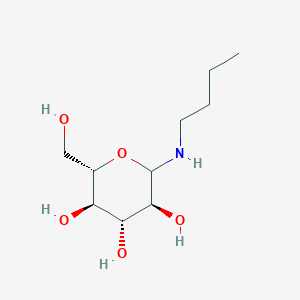
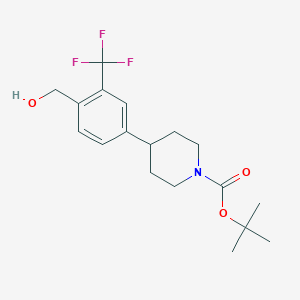
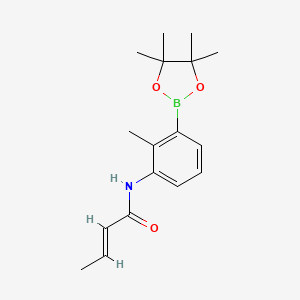
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
![2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine](/img/structure/B1486962.png)